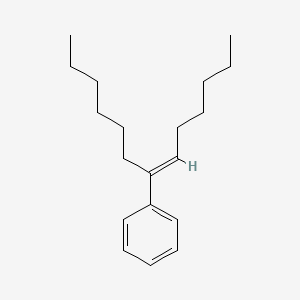
Benzene, (1 hexyl-1-heptenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (1 hexyl-1-heptenyl)-: is an organic compound with the chemical structure C19H30. It is a derivative of benzene, characterized by the presence of a hexyl group and a heptenyl group attached to the benzene ring. This compound is also known by its stereoisomer name, 7-phenyl-6-tridecene .
准备方法
Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions on a larger scale. The choice of reagents and conditions may vary depending on the desired product and its applications. For example, the use of high-pressure reactors and specific catalysts can enhance the efficiency and yield of the desired compound .
化学反应分析
Types of Reactions: Benzene, (1 hexyl-1-heptenyl)-, like other benzene derivatives, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (Pt, Pd, Ni) is commonly used for reduction reactions.
Major Products Formed:
Oxidation: Phenols, quinones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
科学研究应用
Benzene, (1 hexyl-1-heptenyl)- has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of benzene, (1 hexyl-1-heptenyl)- involves its interactions with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted benzene product . The stability of the benzene ring and the delocalization of electrons play a crucial role in these reactions .
相似化合物的比较
属性
CAS 编号 |
55030-46-1 |
|---|---|
分子式 |
C19H30 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
[(E)-tridec-6-en-7-yl]benzene |
InChI |
InChI=1S/C19H30/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-14,16-17H,3-8,10-11,15H2,1-2H3/b18-14+ |
InChI 键 |
FJAXETQGPFGPLT-NBVRZTHBSA-N |
手性 SMILES |
CCCCCC/C(=C\CCCCC)/C1=CC=CC=C1 |
规范 SMILES |
CCCCCCC(=CCCCCC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


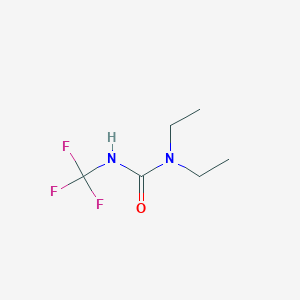
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
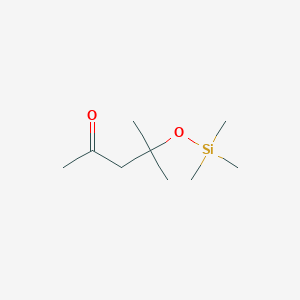

![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
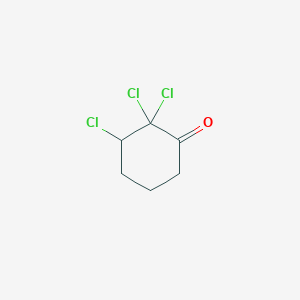
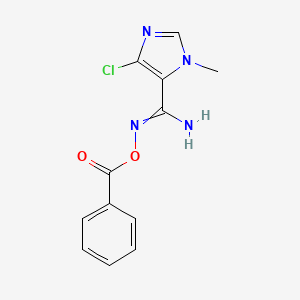
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
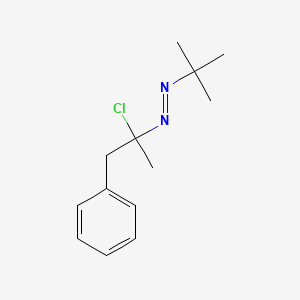
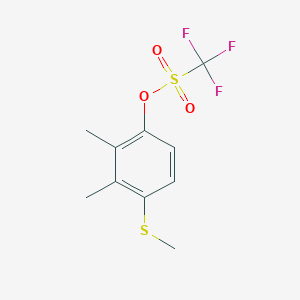
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
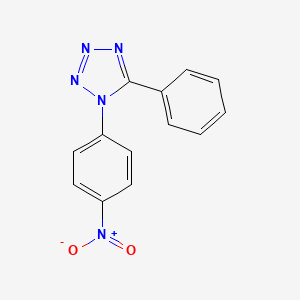
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
